Physicochemical Profile & Synthetic Utility of 5-Amino-4-bromo-2-methoxyphenol Hydrochloride
Physicochemical Profile & Synthetic Utility of 5-Amino-4-bromo-2-methoxyphenol Hydrochloride
[1][2][3]
Executive Summary
5-Amino-4-bromo-2-methoxyphenol hydrochloride (CAS 2361643-85-6) is a high-value synthetic intermediate primarily utilized in the development of small-molecule kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) families.[1][2][3][4][5] Its unique tetrasubstituted benzene scaffold—featuring an electron-rich amino group, a reactive bromine handle, and a solubilizing methoxy-phenol motif—makes it a "privileged structure" for drug discovery.[1][2][3]
This technical guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and synthetic utility.[2][3] It is designed for medicinal chemists and process engineers requiring precise data to optimize reaction conditions and ensure the integrity of downstream pharmaceutical ingredients (APIs).[1][2][3]
Chemical Identity & Structural Analysis[1][2][6]
The compound is a hydrochloride salt of a polysubstituted aniline derivative.[1][2][3] The presence of the hydrochloride counterion significantly alters its solubility profile and stability compared to the free base.[1][2][3]
| Attribute | Specification |
| IUPAC Name | 5-Amino-4-bromo-2-methoxyphenol hydrochloride |
| Common Name | 4-Bromo-5-aminoguaiacol HCl |
| CAS Number (HCl) | 2361643-85-6 |
| CAS Number (Free Base) | 2090499-08-2 |
| Molecular Formula | C₇H₉BrClNO₂ |
| Molecular Weight | 254.51 g/mol (Salt); 218.05 g/mol (Free Base) |
| SMILES | COc1cc(Br)c(N)cc1O.Cl |
| Appearance | Off-white to light brown crystalline powder |
Structural Logic[1][2][3][8]
-
Phenol (C1-OH): Provides a hydrogen bond donor/acceptor site, crucial for binding affinity in the ATP pocket of kinases (mimicking the adenine hinge region).[1][2][3]
-
Methoxy (C2-OMe): Increases lipophilicity (LogP) slightly while providing metabolic stability compared to a hydroxyl group.[1][2][3]
-
Bromine (C4-Br): A versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1][2][3]
-
Amine (C5-NH₂): A nucleophilic center for amide coupling, often used to attach "warheads" (e.g., acrylamides) for covalent inhibition.[1][2][3]
Physicochemical Profiling
Understanding the solid-state and solution-phase behavior of this compound is critical for process optimization.[1][2][3]
Solid-State Properties
The hydrochloride salt exhibits higher thermal stability than the free base but is susceptible to hygroscopicity.[1][2][3]
-
Melting Point: >200°C (with decomposition).[3] Note: The free base typically melts lower (~140-160°C).[1][2][3]
-
Hygroscopicity: Moderate.[2][3] The salt form can absorb atmospheric moisture; storage in a desiccator is mandatory.[1][2][3]
-
Polymorphism: Potential for multiple crystal forms exists.[2][3] X-ray Powder Diffraction (XRPD) is recommended for batch-to-batch consistency checks.[1][2][3]
Solution Properties & Solubility
The hydrochloride salt is designed to improve aqueous solubility for early-stage biological assays and chemical processing.[1][2][3]
| Solvent | Solubility Rating | Application |
| Water | Soluble (>10 mg/mL) | Aqueous workups; biological assays.[1][2][3] |
| Methanol/Ethanol | Highly Soluble | Recrystallization; reaction solvent.[1][2][3] |
| DMSO | Highly Soluble (>50 mg/mL) | Stock solutions for HTS screening.[2][3] |
| Dichloromethane | Sparingly Soluble | Extraction (requires neutralization to free base).[2][3] |
| Hexane/Heptane | Insoluble | Anti-solvent for precipitation.[1][2][3] |
Acidity & Basicity (pKa)
The compound possesses two ionizable groups, creating a zwitterionic character in the free base form.[1][2][3]
-
pKa₁ (Aniline NH₃⁺): ~3.5 – 4.0 (Protonated amine deprotonating to neutral amine).[1][3]
-
pKa₂ (Phenol OH): ~9.5 – 10.0 (Neutral phenol deprotonating to phenolate).[3]
-
Implication: In acidic media (pH < 3), the molecule is cationic (ammonium).[2][3] In basic media (pH > 10), it is anionic (phenolate).[2][3] Reaction conditions must be tuned to these pH windows to control reactivity.
Synthetic Utility & Reaction Pathways[1][2]
The strategic value of 5-Amino-4-bromo-2-methoxyphenol lies in its ability to undergo orthogonal functionalization.[1][2][3] The diagram below illustrates the standard workflow for converting this intermediate into a covalent kinase inhibitor.
Figure 1: Orthogonal synthetic pathways for transforming the scaffold into bioactive molecules.
Key Reaction Protocols
A. Free Base Liberation (Self-Validating Protocol)[1][2][3]
-
Objective: Convert the stable HCl salt to the reactive free base for organic synthesis.
-
Protocol:
-
Suspend 10.0 g of the HCl salt in 100 mL of Ethyl Acetate (EtOAc).
-
Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) slowly (gas evolution occurs).
-
Stir vigorously for 30 minutes until the solid dissolves and gas evolution ceases.
-
Separate the organic layer.[1][2][3] Extract the aqueous layer once with 50 mL EtOAc.[1][2][3]
-
Dry combined organics over Anhydrous Sodium Sulfate (Na₂SO₄).
-
Validation: TLC (50% EtOAc/Hexane) should show a single spot with higher R_f than the salt (which stays at the baseline).
-
B. Suzuki-Miyaura Cross-Coupling[1][2][3]
-
Mechanism: The C4-Bromine bond is activated by Pd(0).[1][2][3] The electron-donating amino group (at C5) and methoxy group (at C2) deactivate the ring slightly towards oxidative addition, requiring robust catalysts.[1][2][3]
-
Base: K₂CO₃ or Cs₂CO₃ (mild bases preferred to avoid phenol oxidation).[2][3]
Analytical Characterization
To ensure the identity and purity of the material, the following spectral features must be verified.
Proton NMR (¹H NMR) in DMSO-d₆[2][3]
-
δ 9.0-10.0 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).[2][3]
-
δ 6.8-7.2 ppm (s, 1H): Aromatic proton at C3 or C6.[1][2][3]
-
δ 6.3-6.5 ppm (s, 1H): Aromatic proton at C6 or C3 (shielded by amino group).[2][3]
-
δ 3.7-3.8 ppm (s, 3H): Methoxy -OCH₃ (Sharp singlet).[1][2][3]
-
δ 3.0-5.0 ppm (br s): Ammonium protons (-NH₃⁺) in the salt form; shifts to ~4-5 ppm (-NH₂) in free base.[2][3]
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).[3]
-
Parent Ion (M+H):
-
Pattern: A characteristic 1:1 doublet ratio confirms the presence of a single bromine atom.[1][2][3]
Handling, Stability, & Safety
Stability Profile
-
Oxidation Sensitivity: The electron-rich aniline moiety is prone to oxidation (browning) upon exposure to air and light.[1][2][3]
-
Acid/Base Stability: Stable in acidic solution.[2][3] Unstable in strong alkaline solution over prolonged periods due to potential polymerization (oxidative coupling).[1][2][3]
Safety Hazards (GHS Classification)
References
-
PubChem. (2024).[1][2][3] Compound Summary: 5-Amino-4-bromo-2-methoxyphenol.[1][2][3][4][5][6][7][8] National Center for Biotechnology Information.[1][2][3] Retrieved from [Link]
-
AstraZeneca. (2011).[1][2][3] Vandetanib (Caprelsa) Prescribing Information. U.S. Food and Drug Administration.[1][2][9] (Contextual reference for quinazoline/aniline kinase inhibitor chemistry). Retrieved from [Link][1][3]
Sources
- 1. 32338-02-6|2-Bromo-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 2. 96558-71-3|2,3-Dibromo-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. 5473-01-8|2-Bromo-6-methoxyaniline|BLD Pharm [bldpharm.com]
- 4. 6943-72-2|2-Bromo-4,5-dimethoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1404548-74-8|5-BROMO-2,3-DIMETHOXYANILINE|BLD Pharm [bldpharm.com]
- 6. 861084-02-8|2-Bromo-6-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 7. 95970-05-1|2,6-Dibromo-4-methoxyaniline|BLD Pharm [bldpharm.com]
- 8. Buy 2-Amino-2-(4-fluorophenyl)propan-1-ol (EVT-13741329) [evitachem.com]
- 9. ClinPGx [clinpgx.org]
